(1r,3s,5R,7S)-methyl 3-(1-(methylsulfonyl)piperidine-4-carboxamido)adamantane-1-carboxylate
Description
The compound "(1r,3s,5R,7S)-methyl 3-(1-(methylsulfonyl)piperidine-4-carboxamido)adamantane-1-carboxylate" is a structurally complex molecule featuring an adamantane core substituted with a methylsulfonyl-piperidine carboxamide moiety and a methyl ester group. The adamantane scaffold is renowned for its rigidity and lipophilicity, which enhances binding affinity to hydrophobic pockets in biological targets such as enzymes or receptors . The methylsulfonyl group likely improves metabolic stability and solubility, while the piperidine carboxamide may facilitate hydrogen-bonding interactions with target proteins.
Properties
IUPAC Name |
methyl 3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-26-17(23)18-8-13-7-14(9-18)11-19(10-13,12-18)20-16(22)15-3-5-21(6-4-15)27(2,24)25/h13-15H,3-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPYFNFRROGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings are often evaluated for their efficacy against various bacterial strains. The biological activity of (1r,3s,5R,7S)-methyl 3-(1-(methylsulfonyl)piperidine-4-carboxamido)adamantane-1-carboxylate is hypothesized to include:
- Antibacterial Effects : Compounds structurally related to this adamantane derivative have shown promising results against Gram-positive and Gram-negative bacteria. For example, certain piperidine derivatives have demonstrated minimum inhibitory concentration (MIC) values in the range of 0.12 to 0.98 µg/mL against resistant strains .
Anticancer Potential
Another area of interest is the anticancer activity of adamantane derivatives. Research indicates that modifications in the chemical structure can enhance cytotoxic effects on cancer cell lines. Preliminary data suggest that this compound may inhibit tumor growth through mechanisms similar to those observed in other piperidine-containing compounds.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of various adamantane derivatives on cancer cell lines, compounds similar to This compound were tested against:
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, suggesting potent anticancer properties.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation.
- Apoptosis Induction : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of adamantane derivatives modified with heterocyclic and sulfonyl groups. Key structural analogs include:
- Unlike ZQH’s phenyl-phenylethylidene substituents, the methylsulfonyl group may reduce off-target binding due to decreased aromatic π-π stacking interactions .
Pharmacological and Physicochemical Comparisons
- CMC Determination : While direct data for the target compound is unavailable, analogous quaternary ammonium compounds (e.g., BAC-C12) exhibit critical micelle concentrations (CMCs) of 0.4–8.3 mM via spectrofluorometry and tensiometry . The target’s sulfonyl group may lower CMC due to increased hydrophilicity.
- Virtual Screening Similarity :
- Molecular fingerprint-based methods (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice coefficients are standard for comparing structural similarity .
- The target compound likely shares moderate similarity (Tanimoto coefficient ~0.6–0.7) with ZQH due to shared adamantane and piperidine motifs but diverges in substituent chemistry .
Research Findings and Methodological Considerations
Challenges in Similarity Assessment
- For example, minor substituent changes (e.g., methylsulfonyl vs. chlorophenyl) may drastically alter target binding .
- Analytical Consistency : Techniques like spectrofluorometry and tensiometry may yield variable CMC values for similar compounds, as seen in BAC-C12 studies .
Key Data Gaps
- No direct pharmacological or solubility data for the target compound exists in the provided evidence. Predictions are inferred from structural analogs and cheminformatics principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
